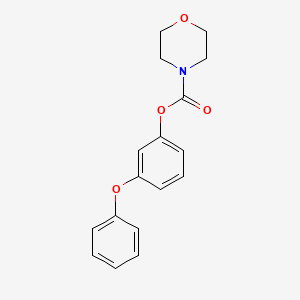
3-phenoxyphenyl 4-morpholinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several studies provide insights into the synthesis of compounds with structural elements similar to "3-phenoxyphenyl 4-morpholinecarboxylate". For instance, He Hongguan (2014) outlines a synthesis method for 4-(4-Aminophenyl)-3-morpholinone, which is a key intermediate for rivaroxaban, demonstrating the importance of morpholine derivatives in pharmaceutical synthesis (He Hongguan, 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described by Mamatha S.V et al. (2019), which involves the synthesis and crystal structure analysis of a morpholine derivative, highlights the utility of NMR, IR, and X-ray diffraction in elucidating compound geometries (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical behavior of morpholine derivatives can be complex. For example, the work by A. U. Isakhanyan et al. (2014) on synthesizing tertiary aminoalkanols hydrochlorides from morpholine demonstrates these compounds' versatility in forming biologically active substances (A. U. Isakhanyan et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the applications of these compounds. However, specific details on "3-phenoxyphenyl 4-morpholinecarboxylate" are not readily available in the literature reviewed.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for comprehending a compound's behavior in various conditions. Insights into similar compounds' chemical properties can be found in studies like those conducted by Jiu-Fu Lu et al. (2017), where the synthesis and biological activity of a morpholino-indazole carboxamide is reported, highlighting its effectiveness in inhibiting cancer cell proliferation (Jiu-Fu Lu et al., 2017).
Mechanism of Action
Target of Action
A similar compound, 4-[5-(4-phenoxyphenyl)-2h-pyrazol-3-yl]morpholine, has been reported to target adenosine kinase ofTrypanosoma brucei rhodesiense . Adenosine kinase is a key enzyme in the purine salvage pathway, which is vital for parasite survival .
Mode of Action
The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
It is known that the binding of a drug to its receptor can lead to a variety of downstream effects, including the activation or inhibition of enzymes, changes in cell permeability, or alterations in the synthesis of cellular macromolecules .
Result of Action
The action of a drug typically results in a change in the physiological state of the cells, tissues, or organism, depending on the drug’s target and mode of action .
properties
IUPAC Name |
(3-phenoxyphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(18-9-11-20-12-10-18)22-16-8-4-7-15(13-16)21-14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAYIXPPFOQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)
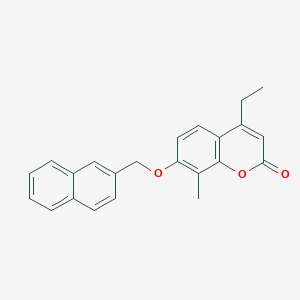
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)

![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)
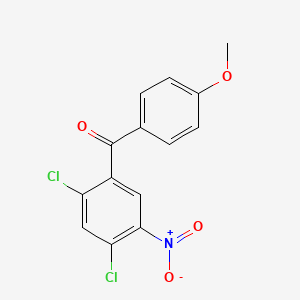
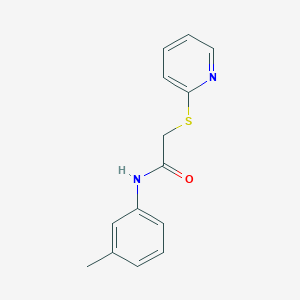
![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)
![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
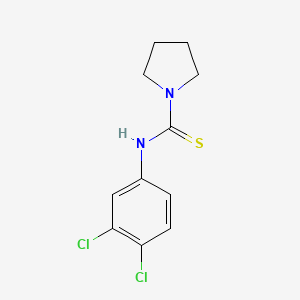

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
methanone](/img/structure/B5817315.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)